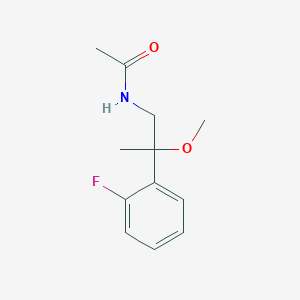

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C12H16FNO2 and its molecular weight is 225.263. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radioligand Synthesis for Imaging Peripheral Benzodiazepine Receptors

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide derivatives, such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds showed high radioactivity in brain regions with high PBR density, indicating their potential for brain imaging studies (Zhang et al., 2003).

Metabolic Pathway Investigation

The study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes involves compounds structurally related to this compound. These investigations provide insights into complex metabolic activation pathways that may involve similar acetamide derivatives (Coleman et al., 2000).

Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative in the same chemical class, is an intermediate for the synthesis of antimalarial drugs. Studies have explored chemoselective acetylation processes using various catalysts, which could be relevant for synthesizing related acetamide derivatives (Magadum & Yadav, 2018).

Green Synthesis in Dye Production

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, another compound within this chemical family, is crucial for producing azo disperse dyes. Novel catalysts with high activity and selectivity have been developed for this process (Zhang Qun-feng, 2008).

Study of Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with this compound, contributes to understanding the environmental impact and biological interactions of these compounds (Coleman et al., 2000).

Development of Antihypertensive Agents

Studies on 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, which are structurally related, have shown their potential as novel antihypertensive agents, indicating the medical application possibilities of related acetamides (Watanuki et al., 2012).

作用機序

Target of Action

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide, also known as ocfentanil, is an ortho-fluorinated analog of methoxyacetylfentanyl . It primarily targets the opioid receptors in the body, similar to other fentanyl analogs . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Ocfentanil, like other opioids, binds to the opioid receptors in the central nervous system . This binding inhibits the transmission of pain signals, thereby producing analgesic effects . The compound’s interaction with its targets results in changes in the perception of pain, providing relief to the individual .

Biochemical Pathways

The metabolism of ocfentanil involves several biochemical pathways. These include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions such as glucuronide or sulfate conjugate formation can also occur . These metabolic pathways affect the compound’s activity and its downstream effects.

Pharmacokinetics

Based on the known pharmacokinetics of other fentanyl analogs, it can be anticipated that ocfentanil is rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These ADME properties significantly impact the bioavailability of the compound.

Result of Action

The primary result of ocfentanil’s action is the reduction of pain perception, leading to analgesia . This is achieved through its interaction with opioid receptors and the subsequent inhibition of pain signal transmission . It’s important to note that ocfentanil, like other fentanyl analogs, has a high potential for addiction and can cause severe adverse effects, including coma and death .

Action Environment

The action, efficacy, and stability of ocfentanil can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other drugs, and genetic factors that can affect the compound’s metabolism . For instance, individuals with certain genetic variations may metabolize ocfentanil more quickly or slowly, affecting the drug’s efficacy and potential side effects .

特性

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-9(15)14-8-12(2,16-3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFGOBSPSWUNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C1=CC=CC=C1F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)